![molecular formula C18H23N3O B2602299 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one CAS No. 2380094-59-5](/img/structure/B2602299.png)
3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one” is a chemical compound that falls under the category of quinazolin-4-one derivatives . Quinazolin-4-one derivatives are known for their wide range of biopharmaceutical activities .
Synthesis Analysis
An efficient approach to quinazolin-4 (3 H )-ones was developed by a one-pot intermolecular annulation reaction of o -amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Applications De Recherche Scientifique
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
Quinazolinone derivatives, including 3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one, have been studied for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. A study found that compounds with a phenylpiperazinylmethyl side chain exhibited high binding affinity for alpha 1-adrenoceptors, indicating potential use in treating hypertension (Chern et al., 1993).
H1-Antihistaminic Agents
Quinazolin-4-one derivatives have been synthesized and tested for their H1-antihistaminic activity. In one study, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones were found to significantly protect animals from histamine-induced bronchospasm, suggesting a role as antihistaminic agents (Alagarsamy et al., 2008).
Antitumor Activity
Research into quinazolin-4-one derivatives has shown that these compounds can have antitumor activities. For instance, certain quinazolin-4-one compounds demonstrated significant inhibition of tumor-induced neovascularization and restrained tumor growth in various human tumor xenografts, suggesting their potential as antitumor agents (Wedge et al., 2002).
Analgesic and Anti-Inflammatory Agents
Quinazolin-4-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory properties. In several studies, these compounds showed significant activity in these areas, indicating their potential use as analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).
Acetylcholine Esterase Inhibitors
Quinazolin-4-one derivatives have been evaluated for their potential as acetylcholine esterase inhibitors, which could have implications for treating conditions like Alzheimer's disease. Some compounds in this category showed significant inhibition of AChE activity, suggesting their potential use in neurodegenerative diseases (Lan et al., 2020).
Anticonvulsant Activity
Quinazolin-4-one derivatives have been investigated for their anticonvulsant activity. Studies have shown that some of these compounds can effectively prevent seizures in animal models, suggesting their potential use in treating epilepsy (Abuelizz et al., 2017).
Propriétés
IUPAC Name |
3-[(1-but-3-enylpiperidin-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-3-10-20-11-8-15(9-12-20)13-21-14-19-17-7-5-4-6-16(17)18(21)22/h2,4-7,14-15H,1,3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFZJIAYYUJGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC(CC1)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(But-3-en-1-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluorophenoxy)phenyl]sulfonyl chloride](/img/structure/B2602217.png)
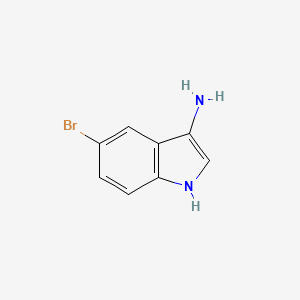
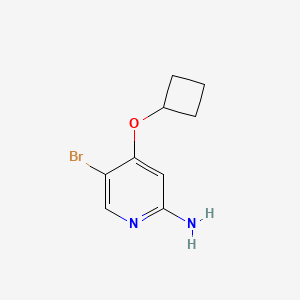
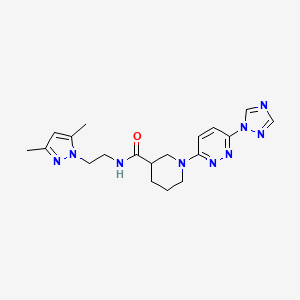
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2602225.png)


![Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2602228.png)
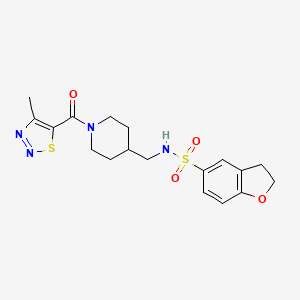
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2602230.png)
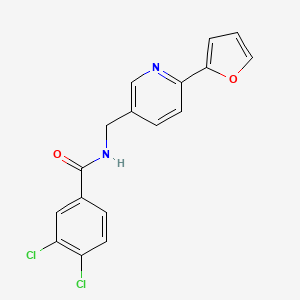
![5-tert-Butyl 2-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2602233.png)
![N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602235.png)
![(E)-N-ethyl-6,6-dimethyl-N-[[3-[2-methyl-2-(thiophen-3-ylmethoxy)propoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B2602236.png)